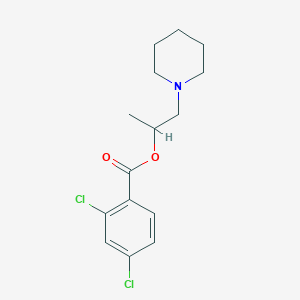
1-Benzyl-4-(ethoxycarbonyl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(ethoxycarbonyl)pyridinium, also known as BEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BEP is a quaternary ammonium salt, which means it has a positively charged nitrogen atom and four organic groups attached to it. This compound has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
科学的研究の応用
1-Benzyl-4-(ethoxycarbonyl)pyridinium has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-Benzyl-4-(ethoxycarbonyl)pyridinium has been investigated for its antitumor and antiviral activities. Studies have shown that 1-Benzyl-4-(ethoxycarbonyl)pyridinium can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy. 1-Benzyl-4-(ethoxycarbonyl)pyridinium has also been shown to inhibit the replication of the human immunodeficiency virus (HIV), making it a potential candidate for antiviral therapy.
In biochemistry, 1-Benzyl-4-(ethoxycarbonyl)pyridinium has been used as a tool to study the function of ion channels, which are proteins that allow ions to pass through cell membranes. 1-Benzyl-4-(ethoxycarbonyl)pyridinium can bind to ion channels and modify their activity, allowing researchers to study their function in greater detail. 1-Benzyl-4-(ethoxycarbonyl)pyridinium has also been used as a fluorescent probe to study the structure and function of proteins.
In materials science, 1-Benzyl-4-(ethoxycarbonyl)pyridinium has been used as a precursor for the synthesis of functionalized polymers and nanoparticles. The positively charged nitrogen atom in 1-Benzyl-4-(ethoxycarbonyl)pyridinium can react with negatively charged functional groups, allowing for the formation of complex structures with unique properties.
作用機序
The mechanism of action of 1-Benzyl-4-(ethoxycarbonyl)pyridinium is not fully understood, but it is believed to involve the modification of ion channel activity and the induction of apoptosis in cancer cells. 1-Benzyl-4-(ethoxycarbonyl)pyridinium has been shown to bind to voltage-gated potassium channels and modify their activity, leading to the induction of apoptosis in cancer cells. 1-Benzyl-4-(ethoxycarbonyl)pyridinium has also been shown to inhibit the replication of HIV by binding to the viral envelope protein and preventing its interaction with host cells.
Biochemical and Physiological Effects:
1-Benzyl-4-(ethoxycarbonyl)pyridinium has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of HIV replication, and the modification of ion channel activity. 1-Benzyl-4-(ethoxycarbonyl)pyridinium has also been shown to have antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. However, 1-Benzyl-4-(ethoxycarbonyl)pyridinium has also been shown to have cytotoxic effects on normal cells, which may limit its potential applications in medicine.
実験室実験の利点と制限
1-Benzyl-4-(ethoxycarbonyl)pyridinium has several advantages for laboratory experiments, including its solubility in water and organic solvents, its ability to modify ion channel activity, and its fluorescence properties. However, 1-Benzyl-4-(ethoxycarbonyl)pyridinium also has limitations, including its cytotoxic effects on normal cells and its potential for non-specific binding to proteins and other biomolecules.
将来の方向性
There are several future directions for research on 1-Benzyl-4-(ethoxycarbonyl)pyridinium, including the development of new antitumor and antiviral agents, the study of its interactions with ion channels and other proteins, and the synthesis of new functionalized polymers and nanoparticles. Further research is needed to fully understand the mechanism of action of 1-Benzyl-4-(ethoxycarbonyl)pyridinium and its potential applications in various fields.
合成法
1-Benzyl-4-(ethoxycarbonyl)pyridinium can be synthesized through several methods, including the reaction of 4-pyridinecarboxylic acid with benzyl bromide and triethylamine, or through the reaction of 4-(ethoxycarbonyl)pyridine with benzyl chloride and triethylamine. Both methods involve the use of a strong base, which facilitates the formation of the quaternary ammonium salt. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
特性
製品名 |
1-Benzyl-4-(ethoxycarbonyl)pyridinium |
|---|---|
分子式 |
C15H16NO2+ |
分子量 |
242.29 g/mol |
IUPAC名 |
ethyl 1-benzylpyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C15H16NO2/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3/q+1 |
InChIキー |
BPQZOONRXJQWEC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)





![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)


![3-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B257264.png)


